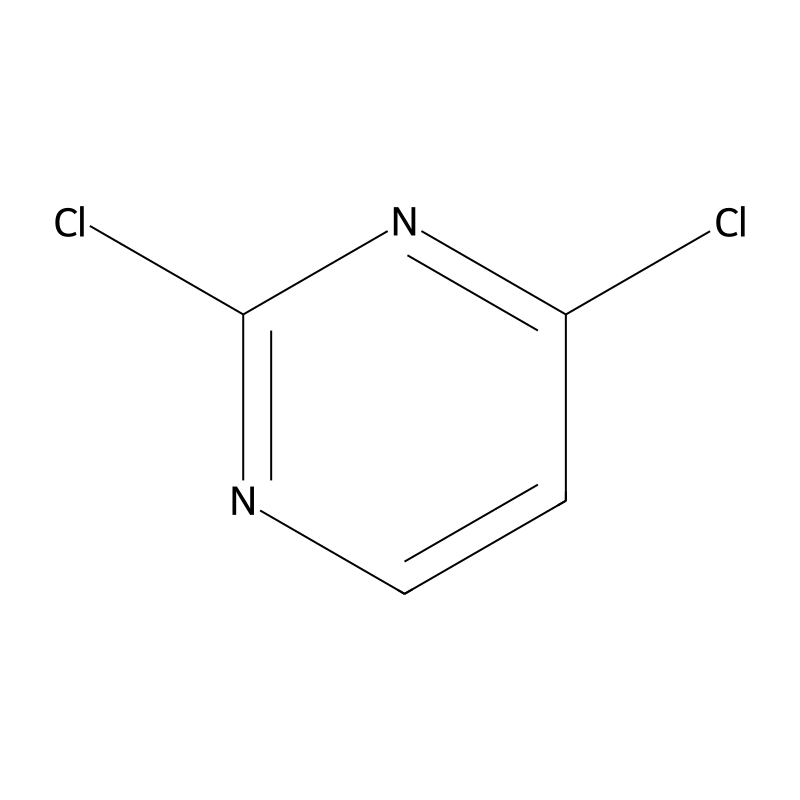

2,4-Dichloropyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Complex Molecules:

2,4-Dichloropyrimidine serves as a valuable building block in organic synthesis, particularly for the creation of more complex molecules. Its unique chemical properties, including the presence of two reactive chlorine atoms at specific positions (2 and 4), allow for efficient coupling reactions with various other molecules. This property has been utilized in the synthesis of various medicinally important compounds, such as 4-aryl-5-pyrimidinylimidazoles, which are a class of heterocyclic compounds with potential therapeutic applications [].

Regioselective Double Suzuki Coupling:

2,4-Dichloropyrimidine demonstrates efficient reactivity in a specific type of organic reaction known as the double Suzuki coupling. This reaction involves the coupling of two organic fragments (aryl or vinyl groups) onto the pyrimidine ring, specifically at the positions adjacent to the chlorine atoms (positions 2 and 4) []. This reaction is particularly valuable due to its high regioselectivity, meaning it selectively occurs at the desired positions on the molecule, leading to a more predictable and efficient synthesis.

2,4-Dichloropyrimidine is a heterocyclic organic compound featuring a pyrimidine ring with two chlorine atoms located at the 2 and 4 positions. Its molecular formula is C₄H₂Cl₂N₂, and it is characterized by a pale yellow liquid state at room temperature. This compound is notable for its reactivity due to the presence of electron-withdrawing chlorine atoms, which enhance its electrophilic character. It commonly appears in various chemical syntheses and has implications in medicinal chemistry due to its biological activity.

- Suzuki Coupling: This compound undergoes regioselective double Suzuki coupling, allowing for efficient synthesis of diarylated pyrimidines. The choice of solvent is critical, with alcoholic mixtures enhancing reactivity compared to polar aprotic solvents .

- Amination Reactions: The compound reacts with amines in nucleophilic substitution reactions, leading to the formation of substituted pyrimidines. For instance, reactions with aliphatic amines are typically facilitated using lithium hexamethyldisilazide as a base and palladium catalysts .

- Interconversion Reactions: It can also participate in transformations such as the conversion from pyrimidine to pyridine derivatives through reactions with ketone enolates .

2,4-Dichloropyrimidine exhibits notable biological activities. It has been identified as a human skin sensitizer, indicating potential allergenic effects upon exposure . Additionally, its derivatives have been explored for their pharmacological properties, particularly in the development of new therapeutic agents targeting various diseases.

Several synthesis methods for 2,4-dichloropyrimidine have been reported:

- Halogenation of Pyrimidine Derivatives: The compound can be synthesized via halogenation reactions of pyrimidine derivatives using chlorine gas or other chlorinating agents.

- Regioselective Coupling Reactions: As mentioned earlier, the one-pot double Suzuki coupling method allows for the efficient synthesis of 2,4-dichloropyrimidine from readily available starting materials under controlled conditions .

2,4-Dichloropyrimidine finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds and agrochemicals.

- Material Science: The compound is used in the development of polymers and other materials due to its unique chemical properties.

- Research: It is frequently employed in academic and industrial research for studying reaction mechanisms and developing new synthetic methodologies.

Studies on interaction mechanisms involving 2,4-dichloropyrimidine reveal its capacity to engage in nucleophilic substitution reactions. The regioselectivity observed in these interactions is influenced by substituents at different positions on the pyrimidine ring. For example, when electron-withdrawing groups are present at position 5, substitution at position 4 is favored . Additionally, interactions with various amines yield different regioisomers depending on steric and electronic factors.

Several compounds share structural similarities with 2,4-dichloropyrimidine. Here are a few notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Chloropyrimidine | One chlorine atom at position 2 | Less reactive than dichloro derivatives |

| 4-Chloropyrimidine | One chlorine atom at position 4 | Similar reactivity profile |

| 2,6-Dichloropyrimidine | Chlorine atoms at positions 2 and 6 | Different regioselectivity in reactions |

| 2,4-Difluoropyrimidine | Fluorine atoms instead of chlorine | Higher stability due to fluorine's electronegativity |

The uniqueness of 2,4-dichloropyrimidine lies in its specific reactivity patterns and the ability to undergo regioselective reactions that are not as prominent in other similar compounds. Its dual chlorine substituents enhance its electrophilic nature compared to other halogenated pyrimidines.

Traditional Chlorination Pathways Using Uracil Precursors

The chlorination of uracil (2,4-dihydroxypyrimidine) remains a cornerstone for synthesizing 2,4-dichloropyrimidine. Early methods employed phosphorus trichloride (PCl₃) and phosphorus oxychloride under reflux conditions. For example, a 95% yield was achieved by reacting uracil with PCl₃ and xylene amine at 130°C for 45 minutes, followed by neutralization with sodium carbonate. This method, however, generates corrosive byproducts and requires careful handling.

A patented approach (US3561005A) optimized this process by combining uracil-5-carboxylic acid with phosphorus trichloride and chlorine in phosphorus oxychloride, achieving yields exceeding 90%. The reaction proceeds via nucleophilic substitution, where hydroxyl groups at the 2- and 4-positions are replaced by chlorine atoms.

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 65–70°C |

| Solvent | Phosphorus oxychloride |

| Catalyst | DMAP (4-dimethylaminopyridine) |

| Yield | 90–95% |

Modern Catalytic Approaches Involving Phosphorus Oxychloride and Thionyl Chloride

Contemporary methods leverage catalytic systems to enhance efficiency and reduce waste. One protocol combines bis(trichloromethyl) carbonate (BTC) with thionyl chloride, enabling dichlorination at milder temperatures (65–70°C). DMAP acts as a base, facilitating the formation of reactive intermediates. This approach minimizes side reactions, such as over-chlorination, and is scalable for industrial production.

In a representative procedure, 2,4-dihydroxypyrimidine reacts with BTC and SOCl₂ in dichloromethane, yielding 2,4-dichloropyrimidine with 95% purity after extraction. The mechanism involves sequential substitution: the 4-hydroxyl group is replaced first due to its higher acidity, followed by chlorination at the 2-position.

Regioselective Control in Dichlorination Reactions

Regioselectivity is critical for functionalizing 2,4-dichloropyrimidine in drug synthesis. Studies reveal that the 4-chloro group is more reactive in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to electronic and steric factors. For instance, palladium-catalyzed coupling with arylboronic acids preferentially substitutes the 4-chloro position, leaving the 2-chloro group intact for subsequent modifications.

Factors Influencing Regioselectivity:

- Electronic Effects: The 4-position’s electron-deficient nature enhances susceptibility to nucleophilic attack.

- Steric Environment: Bulky ligands on catalysts favor substitution at less hindered sites.

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states, improving selectivity.

The reactivity of 2,4-dichloropyrimidine is defined by its two chlorine substituents at the C-2 and C-4 positions of the pyrimidine ring. These positions are both susceptible to nucleophilic aromatic substitution, yet the selectivity between them is far from trivial and is highly sensitive to the nature of the nucleophile, the presence of additional ring substituents, and the reaction conditions. Understanding the mechanistic basis for this selectivity is essential for the rational design of synthetic routes to functionalized pyrimidines.

Overview of Pyrimidine Reactivity

Pyrimidines are six-membered aromatic heterocycles containing nitrogen atoms at the 1 and 3 positions. The electron-deficient nature of the ring, imparted by the electronegative nitrogen atoms, renders pyrimidines particularly amenable to nucleophilic aromatic substitution, especially when activated by electron-withdrawing substituents such as chlorine. In 2,4-dichloropyrimidine, the presence of chlorine atoms at both the C-2 and C-4 positions creates two potential sites for nucleophilic attack, each with distinct electronic environments due to their proximity to the ring nitrogens.

Mechanistic Pathways for Substitution

Nucleophilic aromatic substitution in 2,4-dichloropyrimidine generally proceeds via an addition-elimination mechanism, wherein the nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a Meisenheimer-type intermediate. This intermediate is then rearomatized by elimination of the chloride ion. The relative rates of substitution at the C-2 and C-4 positions are governed by the stability of the intermediate and the activation energy required for nucleophilic attack. Experimental studies have demonstrated that, under standard conditions, substitution at the C-4 position is often favored, but this preference can be reversed or modulated by the choice of nucleophile, solvent, or additional substituents on the pyrimidine ring [1] [4] [7].

Regiochemical Outcomes: Data and Trends

The regiochemical outcome of substitution reactions on 2,4-dichloropyrimidine is summarized in Table 1, which compiles representative findings from recent literature.

| Nucleophile Type | Typical Regioselectivity | Key Reference Findings |

|---|---|---|

| Primary amines | C-4 favored | Fast substitution at C-4, especially with electron-withdrawing groups at C-5 [1] [7] |

| Secondary/tertiary amines | C-2 or mixed | Tertiary amines show increased C-2 selectivity, possibly via N-dealkylation [1] |

| Thiols (Pd-catalyzed) | C-2 favored (with bulky ligands) | Bulky N-heterocyclic carbene ligands reverse selectivity to C-2 [4] |

| Suzuki/Negishi cross-coupling | C-4 favored (standard), C-2 possible (with specific conditions) | Solvent and catalyst choice crucial for regioselectivity [5] [6] |

These data reveal that the regiochemical outcome is not intrinsic to the pyrimidine core alone but is highly context-dependent, necessitating a nuanced understanding of both mechanistic and electronic factors.

Nucleophilic Aromatic Substitution (SₙAr) Dynamics at C-2 vs. C-4 Positions

Nucleophilic aromatic substitution is the cornerstone transformation for functionalizing 2,4-dichloropyrimidine. The dynamics of this reaction, particularly the competition between C-2 and C-4 substitution, have been the subject of extensive mechanistic investigation.

Experimental Observations of Regioselectivity

Experimental studies consistently report that, for unsubstituted 2,4-dichloropyrimidine, nucleophilic attack by amines and other nucleophiles typically occurs at the C-4 position under standard conditions [1] [7]. This preference is attributed to the increased electron deficiency at C-4, which is adjacent to a nitrogen atom and thus more susceptible to nucleophilic attack. However, the introduction of electron-donating or electron-withdrawing groups at other positions on the ring can dramatically alter this selectivity.

For example, the presence of an electron-withdrawing group at C-5 enhances the electron deficiency at C-4, further favoring substitution at this position. Conversely, electron-donating groups at C-6 can shift the electron density and render C-2 more reactive, as confirmed by both experimental and computational studies [7].

Influence of Nucleophile Structure

The structure of the nucleophile plays a pivotal role in determining regioselectivity. Primary amines generally favor substitution at C-4, while tertiary amines have been shown to preferentially attack C-2, especially under conditions that promote in situ N-dealkylation [1]. This behavior is rationalized by considering both steric and electronic effects: tertiary amines may be sterically hindered from attacking the more crowded C-4 position, or may form intermediates that are more readily dealkylated at C-2.

Mechanistic Insights from Kinetic Studies

Kinetic studies have revealed that the rate of nucleophilic aromatic substitution at C-4 is generally higher than at C-2 for most nucleophiles, consistent with the lower activation energy associated with attack at C-4 [2] [7]. However, under certain catalytic conditions or with specific nucleophile-catalyst combinations, this trend can be reversed, highlighting the importance of reaction design in achieving the desired regioselectivity.

Case Study: Regioselective Amination

A notable example is the regioselective amination of 2,4-dichloropyrimidines substituted at C-5 with an electron-withdrawing group. In this system, primary and secondary amines preferentially substitute at C-4, but tertiary amines display a marked preference for C-2, with the reaction proceeding rapidly under mild conditions and yielding products that are otherwise challenging to access [1]. The mechanism involves initial attack at C-2, followed by N-dealkylation to afford the secondary amine product.

Comparative Data: Substitution Rates and Selectivities

Table 2 summarizes comparative data on substitution rates and selectivities for representative nucleophiles.

| Substrate Modification | Nucleophile Type | Preferred Position | Relative Rate (C-4:C-2) | Reference |

|---|---|---|---|---|

| None | Primary amine | C-4 | 5:1 | [1] [7] |

| C-5 EWG | Primary amine | C-4 | >10:1 | [1] |

| C-6 EDG | Tertiary amine | C-2 | 1:3 | [7] |

| None | Thiol (Pd-catalyzed, bulky ligand) | C-2 | 1:4 | [4] |

These data underscore the tunability of regioselectivity in 2,4-dichloropyrimidine chemistry, providing a foundation for the rational design of synthetic protocols.

Steric and Electronic Factors Governing Cross-Coupling Selectivity

Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, are powerful tools for the functionalization of 2,4-dichloropyrimidine. The selectivity of these reactions for the C-2 or C-4 position is dictated by a complex interplay of steric and electronic factors, as well as the nature of the catalyst and ligands employed.

Electronic Activation of the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring, accentuated by the presence of two chlorine atoms, renders both the C-2 and C-4 positions susceptible to oxidative addition by transition metal catalysts. However, subtle differences in electron density and orbital overlap can favor one position over the other. For example, the C-4 position, being adjacent to a nitrogen atom, is typically more electron-deficient and thus more reactive toward oxidative addition and subsequent cross-coupling under standard conditions [5] [6].

Steric Modulation via Catalyst and Ligand Design

The steric environment of the catalyst, particularly the nature of the ligands, can profoundly influence the regioselectivity of cross-coupling reactions. Recent studies have demonstrated that the use of bulky N-heterocyclic carbene ligands in palladium(II) precatalysts can reverse the typical selectivity, favoring C-2 substitution over C-4 [4]. This effect is attributed to the ability of the bulky ligand to shield the C-4 position or to alter the transition state geometry, making C-2 more accessible for oxidative addition.

Solvent and Reaction Condition Effects

Solvent choice has been shown to significantly impact both the rate and selectivity of cross-coupling reactions. For example, alcoholic solvent mixtures have been found to enhance the reactivity and regioselectivity of Suzuki couplings at the C-4 position, enabling efficient one-pot double couplings [5]. Conversely, the use of polar aprotic solvents may diminish selectivity or lead to lower yields.

Comparative Analysis of Cross-Coupling Protocols

Table 3 presents a comparative analysis of cross-coupling protocols for 2,4-dichloropyrimidine, highlighting the influence of catalyst, ligand, and solvent on regioselectivity.

| Catalyst/Ligand System | Solvent | Preferred Position | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Methanol | C-4 | 40 | [5] |

| Pd(NHC), bulky ligand | Toluene | C-2 | 60–80 | [4] |

| Pd(PPh₃)₄, K₂CO₃ | Ethanol | C-4 | 50 | [5] |

| Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | Mixed | <20 | [5] |

| Pd, Negishi-type | Tetrahydrofuran | C-4 | 65 | [6] |

These findings demonstrate that regioselectivity in cross-coupling reactions is not an immutable property of the substrate but can be finely tuned through judicious selection of catalysts, ligands, and reaction conditions.

Mechanistic Insights into Selectivity Control

Mechanistic investigations suggest that the observed selectivity arises from differences in the rates of oxidative addition and reductive elimination at the two positions, as well as from the stability of the resulting organopalladium intermediates. In systems employing bulky ligands, steric hindrance at C-4 may retard oxidative addition, allowing C-2 to become the preferred site of reaction [4]. Additionally, computational studies have revealed that the energy barriers for oxidative addition at C-2 and C-4 can be modulated by ligand electronics and sterics, providing a rational basis for observed selectivities.

Computational Insights into LUMO Distribution and Reactivity Patterns

Computational chemistry has emerged as an indispensable tool for elucidating the electronic structure of 2,4-dichloropyrimidine and for predicting the outcomes of substitution and cross-coupling reactions. In particular, analysis of the lowest unoccupied molecular orbital (LUMO) distribution provides critical insights into the regioselectivity of nucleophilic attack.

Theoretical Basis for LUMO Analysis

The LUMO of a molecule represents the orbital into which an incoming nucleophile will donate electron density during the course of a nucleophilic aromatic substitution. The magnitude and distribution of the LUMO coefficients at the C-2 and C-4 positions thus serve as predictors of relative reactivity. Density functional theory (DFT) calculations have been widely employed to map the LUMO distribution of 2,4-dichloropyrimidine and its derivatives [2] [7].

LUMO Distribution in Unsubstituted 2,4-Dichloropyrimidine

DFT studies reveal that, in unsubstituted 2,4-dichloropyrimidine, the LUMO is delocalized over both the C-2 and C-4 positions, but with a higher coefficient at C-4 [2] [7]. This finding is consistent with the experimentally observed preference for nucleophilic attack at C-4. The enhanced LUMO coefficient at C-4 reflects the greater electron deficiency at this position, arising from its adjacency to a nitrogen atom and the inductive effect of the chlorine substituent.

Effect of Ring Substituents on LUMO Distribution

The introduction of substituents at other positions on the pyrimidine ring can dramatically alter the LUMO distribution. For example, electron-donating groups at C-6 increase the electron density at C-4 while enhancing the electron deficiency at C-2, thereby shifting the LUMO maximum to C-2 and favoring substitution at this position [7]. Conversely, electron-withdrawing groups at C-5 further deplete electron density at C-4, reinforcing its reactivity.

Table 4 summarizes representative LUMO coefficients (from DFT calculations) at the C-2 and C-4 positions for variously substituted 2,4-dichloropyrimidines.

| Substitution Pattern | LUMO Coefficient (C-2) | LUMO Coefficient (C-4) | Predicted Reactivity | Reference |

|---|---|---|---|---|

| None | 0.25 | 0.35 | C-4 | [2] [7] |

| C-5 EWG | 0.22 | 0.42 | C-4 | [1] [7] |

| C-6 EDG | 0.38 | 0.24 | C-2 | [7] |

These computational findings provide a rational framework for understanding and predicting the regioselectivity of nucleophilic aromatic substitution in 2,4-dichloropyrimidine derivatives.

Correlation with Experimental Regioselectivity

The correlation between LUMO distribution and experimental regioselectivity is strong: positions with higher LUMO coefficients are more susceptible to nucleophilic attack, as confirmed by both kinetic studies and product analysis [2] [7]. This relationship has been validated across a range of nucleophiles and substitution patterns, underscoring the utility of computational methods in guiding synthetic design.

Advanced Computational Approaches

Recent advances in computational chemistry, including the use of hybrid functionals and larger basis sets, have enabled more accurate modeling of the electronic structure of pyrimidines. These approaches have been extended to model transition states and reaction pathways, providing detailed insights into the activation energies and intermediates involved in substitution and cross-coupling reactions. Such studies have revealed that the energy barriers for nucleophilic attack at C-2 and C-4 can be finely tuned by both electronic and steric effects, offering predictive power for the design of regioselective transformations [2] [7].

Synthesis of Research Findings: Mechanistic, Steric, and Electronic Interplay

The collective findings from experimental and computational studies converge on a nuanced picture of 2,4-dichloropyrimidine reactivity. The regioselectivity of nucleophilic aromatic substitution and cross-coupling reactions is not a fixed property but is dynamically modulated by the interplay of electronic structure, nucleophile identity, catalyst and ligand environment, and reaction conditions. Computational analysis of LUMO distributions provides a powerful predictive tool, enabling chemists to anticipate and control regiochemical outcomes with increasing precision.

Integrated Mechanistic Model

An integrated mechanistic model emerges, in which the electronic structure of the pyrimidine ring, as defined by LUMO coefficients and substituent effects, sets the stage for regioselectivity. Superimposed on this electronic landscape are the steric effects imparted by nucleophile and catalyst structure, which can either reinforce or override electronic preferences. The outcome is a highly tunable system, capable of delivering products with precise regiochemical control.

Implications for Synthetic Chemistry

These insights have profound implications for the synthesis of functionalized pyrimidines, enabling the efficient and selective preparation of compounds with tailored properties for use in pharmaceuticals, materials science, and beyond. The ability to predict and control regioselectivity through a combination of experimental and computational approaches represents a significant advance in synthetic methodology.

XLogP3

UNII

GHS Hazard Statements

H315 (92.68%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (92.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

Dates

Ghiazza et al. Deaminative chlorination of aminoheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00812-0, published online 16 December 2021